![molecular formula C10H11NO5S B3362946 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid CAS No. 1016741-14-2](/img/structure/B3362946.png)
4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid
Overview
Description
“4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid” is a chemical compound with the molecular formula C10H11NO5S. It has a molecular weight of 257.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid” consists of a benzoic acid core with a methanesulfonyl and a methylcarbamoyl group attached .Physical And Chemical Properties Analysis
“4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as solubility and boiling point are not provided in the available resources.Scientific Research Applications
Reductive Ring-Opening Reactions
Methanesulfonic acid, a related compound, has been employed as an efficient and convenient substitute for ethereal HCl in reductive ring-opening reactions, demonstrating its utility in synthetic chemistry. This application involves the ring-opening of O-benzylidene acetals, showcasing the compound's potential in facilitating regioselective transformations (Zinin et al., 2007).
Synthesis of Benzoic Acid from Biomass-Derived Furan
Research has explored routes to benzoic acid starting from furan, obtained from hemicellulose, involving Diels–Alder and dehydration reactions. This synthesis highlights the role of methanesulfonic acid in facilitating environmentally friendly chemical processes, with potential applications in sustainable chemistry (Mahmoud et al., 2015).
Direct Dehydrogenative Alkylation
A manganese dioxide-methanesulfonic acid oxidation system has been developed to promote direct coupling of benzylic ethers and carbamates with ketones. This process, involving oxidative C-H bond activation, underscores the use of methanesulfonic acid in facilitating novel bond-forming reactions, contributing to the advancement of synthetic methodologies (Liu et al., 2013).
Discovery of New Receptor Antagonists
In medicinal chemistry, derivatives of 4-[(methylcarbamoyl)methanesulfonyl]benzoic acid have been investigated for their potential as receptor antagonists. This research signifies the compound's relevance in drug discovery, particularly in identifying new therapeutic agents (Naganawa et al., 2006).
New Synthesis Methods
The development of new synthetic routes for producing 4-(methylsulfonyl)benzoic acid from related precursors has been documented, highlighting innovations in chemical synthesis aimed at cost reduction and environmental protection. This research demonstrates the ongoing efforts to optimize the production of chemically significant compounds (Yin, 2002).
Mechanism of Action
Target of Action
It is known that this compound is a type of organoboron compound , which are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .
Mode of Action
As an organoboron compound, it likely participates in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a palladium complex .
Biochemical Pathways
Organoboron compounds like this one are often used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, it can be inferred that this compound may play a role in various biochemical pathways depending on the specific context of its use.
Result of Action
As an organoboron compound, it likely participates in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, the result of its action may vary depending on the specific context of its use.
properties
IUPAC Name |
4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-11-9(12)6-17(15,16)8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXFKWCVSHAAGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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